Sephin1 was first synthesized and characterized in a study aimed at exploring its effects on proteostasis and stress responses in cells. It is classified as a small molecule inhibitor and is commercially available from various suppliers, including Tocris and APExBIO. The compound's mechanism involves selectively disrupting the PPP1R15A-PP1c complex without affecting related complexes, thereby prolonging eIF2α phosphorylation under stress conditions .
Sephin1 can be synthesized through various chemical routes, typically involving organic synthesis techniques that ensure high purity and yield. The synthesis process includes:
The molecular structure of Sephin1 has been elucidated through spectroscopic methods. It features a complex arrangement that allows for its specific interaction with the PPP1R15A regulatory subunit. Key structural data include:
Sephin1 primarily acts through its interaction with the PPP1R15A-PP1c complex, leading to the inhibition of dephosphorylation of eIF2α. Key aspects of its chemical reactivity include:
Sephin1's mechanism of action involves several key processes:
Sephin1 exhibits several notable physical and chemical properties:
Sephin1 has several significant applications in scientific research:
Sephin1 (Selective Inhibitor of a Holophosphatase) is a small molecule derivative of the antihypertensive drug guanabenz, specifically designed to lack α2-adrenergic activity while retaining potent effects on cellular stress pathways. Its primary mechanism centers on the modulation of the Integrated Stress Response (ISR), a conserved eukaryotic pathway activated by diverse stressors (e.g., endoplasmic reticulum (ER) stress, viral infection, nutrient deprivation). The ISR converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. Phosphorylation of eIF2α (p-eIF2α) is a pivotal regulatory event that reduces global protein synthesis while allowing the selective translation of key stress-responsive transcripts, such as activating transcription factor 4 (ATF4), facilitating cellular adaptation and survival. Termination of the ISR, and restoration of protein synthesis, is mediated by the dephosphorylation of p-eIF2α. Sephin1 targets this termination step [1] [5] [8].
The dephosphorylation of p-eIF2α is catalyzed by holophosphatase complexes consisting of the catalytic subunit protein phosphatase 1 (PP1c) bound to one of two regulatory subunits: PPP1R15A (commonly known as GADD34, Growth Arrest and DNA Damage-inducible protein 34) or PPP1R15B (Constitutive Repressor of eIF2α phosphorylation, CReP). GADD34 is stress-inducible and forms part of a negative feedback loop to restore protein synthesis after stress resolution. CReP is constitutively expressed and maintains basal p-eIF2α levels under non-stressed conditions. Sephin1 was initially characterized as a selective inhibitor of the GADD34-PP1c holophosphatase complex [5].
Table 1: Key Properties of eIF2α Phosphatase Regulatory Subunits Targeted by Sephin1
| Property | PPP1R15A (GADD34) | PPP1R15B (CReP) | Sephin1 Selectivity |
|---|---|---|---|
| Expression Pattern | Induced by stress (e.g., ER stress, ISR activation) | Constitutively expressed | Selective for PPP1R15A |
| Role in ISR | Negative feedback termination (stress-induced) | Basal maintenance of p-eIF2α levels | Targets stress-induced pathway |
| Sephin1 Binding (Initial Rep.) | Yes (C-terminal domain) | No | Highly Selective |
| Sephin1 Effect on Complex (Init. Rep.) | Disrupts GADD34-PP1c interaction | No effect | Selective Disruption |
| Genetic Evidence | Sephin1 effects abolished in Ppp1r15a⁻/⁻ models | Sephin1 effects independent of Ppp1r15b status | PPP1R15A Dependent |
Regardless of the precise biochemical mechanism at the holophosphatase level, a consistent and critical downstream effect of Sephin1 treatment in the context of cellular stress is the prolongation of eIF2α phosphorylation [1] [5] [8].
Table 2: Consequences of Sephin1-Mediated Prolonged eIF2α Phosphorylation
| Process | Effect of Prolonged p-eIF2α | Functional Outcome | Evidence in Sephin1 Models |
|---|---|---|---|
| Global Protein Synthesis | Attenuated | Conservation of cellular resources; Reduced proteotoxic load | Decreased protein synthesis rates observed [1] [5] |
| ATF4 Translation | Enhanced (via uORF mechanism) | Sustained expression of adaptive stress response genes | Increased ATF4 levels and target gene expression (e.g., chaperones) [1] [5] [8] |
| CHOP Expression/Activity | Initially induced but activity potentially suppressed via degradation | Delayed onset of pro-apoptotic signaling | Reduced CHOP protein levels and nuclear translocation; Decreased apoptosis [1] [3] [4] |
| GADD34 Feedback Loop | Disrupted (Sephin1 inhibits GADD34 function) | Extended duration of the adaptive ISR phase | Persistently elevated p-eIF2α levels during stress resolution phase [1] [5] |
| Viral Replication | Inhibited for viruses dependent on cap-dependent translation | Broad-spectrum antiviral activity (context-dependent) | Reduced replication of diverse viruses (RSV, MeV, HAdV, EV-D68, MYXV) [9] |
The interaction between Sephin1 and the GADD34-PP1c holophosphatase complex remains an area of active investigation and some debate, as highlighted by conflicting biochemical data.
Table 3: Reported Molecular Targets and Mechanisms of Sephin1
| Reported Target/Mechanism | Experimental Support | Contradictory Evidence | Proposed Functional Outcome |
|---|---|---|---|
| Direct inhibition of GADD34-PP1c complex assembly/activity | - Reduced GADD34-PP1c co-IP in cells [5] - Genetic dependence on GADD34 [1] [5] | - No inhibition of purified complex activity in vitro [2] [7] - No disruption of purified complex [2] [7] | Prolonged eIF2α phosphorylation; Sustained adaptive ISR |
| Inhibition of PP2A-Bδ holoenzyme formation | - Increased p-AMPK (Thr172) [3] [4] - Increased p-CHOP (Ser30) & degradation [3] [4] - Reduced apoptosis in renal ER stress | Not yet reported | Suppression of CHOP-mediated apoptosis independent of p-eIF2α |
| Modulation of NMDA receptor signaling / Ca²⁺ influx | - Reduced NMDA-induced [Ca²⁺]ᵢ [6] - Inhibition of calpain activation [6] - Protection from excitotoxicity | Not protective against AMPA toxicity or ER stress-induced death in same study [6] | Neuroprotection against excitotoxicity independent of ISR |
| Enhancement of PKR-mediated Antiviral Response | - Increased p-eIF2α upon PKR activation [9] - Reduced replication of diverse viruses [9] | Effect not universal (e.g., no effect on Influenza, JEV) [9] | Broad-spectrum (but selective) antiviral activity |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1